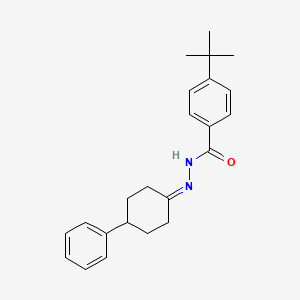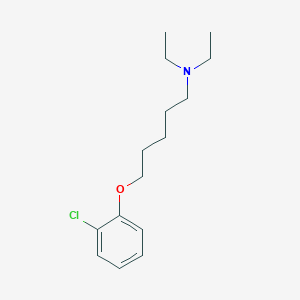
4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide, also known as TCH346, is a compound that has been studied extensively for its potential therapeutic applications. It is a hydrazide derivative that has been shown to have anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of the activity of the enzyme 12-lipoxygenase. This enzyme is involved in the production of inflammatory mediators, and inhibition of its activity can lead to a reduction in inflammation. 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide has been shown to have anti-inflammatory and neuroprotective effects in animal models. It has been shown to reduce inflammation in the brain and to protect neurons from damage. 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide is that it has been shown to be effective in animal models of neurodegenerative diseases, making it a promising candidate for further study. However, 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known. Additionally, 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide is a relatively complex compound to synthesize, which may limit its use in some lab experiments.
Future Directions
There are several potential future directions for research on 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide. One area of research could focus on optimizing the synthesis of 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide to produce higher yields and purity. Another area of research could involve further study of the mechanism of action of 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide, in order to better understand its anti-inflammatory and neuroprotective effects. Additionally, future research could focus on testing the safety and efficacy of 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide in human clinical trials, in order to determine its potential as a therapeutic agent for neurodegenerative diseases and other inflammatory conditions.
Synthesis Methods
The synthesis of 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate to form 4-phenylcyclohexylidenehydrazine. This intermediate is then reacted with 4-tert-butylbenzoic acid to form 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide. The synthesis of 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide has been optimized to produce high yields and purity.
Scientific Research Applications
4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 4-tert-butyl-N'-(4-phenylcyclohexylidene)benzohydrazide has also been shown to have potential as a treatment for inflammatory bowel disease and other inflammatory conditions.
properties
IUPAC Name |
4-tert-butyl-N-[(4-phenylcyclohexylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-23(2,3)20-13-9-19(10-14-20)22(26)25-24-21-15-11-18(12-16-21)17-7-5-4-6-8-17/h4-10,13-14,18H,11-12,15-16H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBURSJRQSIRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=C2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5174403.png)
![1-(3,4-dimethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174430.png)
![2-amino-7-methyl-5-oxo-4-(3-phenoxyphenyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5174439.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5174446.png)
![ethyl 7-cyclopropyl-3-(3-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174449.png)

![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide]](/img/structure/B5174472.png)
![1-[4-(benzyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5174494.png)


![3-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5174510.png)
![4-(3,5-dichlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5174522.png)
![methyl N-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B5174526.png)